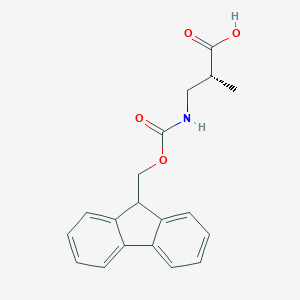

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

描述

属性

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUDOYSTGJHGNI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583533 | |

| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211682-15-4 | |

| Record name | (2R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211682-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-2-methyl propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Mode of Action

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group used in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions. This allows for the sequential addition of amino acids in peptide synthesis. The Fmoc group also provides a means of monitoring the progress of the reaction, as its removal results in a color change.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific peptide sequence being synthesized. The Fmoc group’s removal allows for the addition of the next amino acid in the sequence, ultimately leading to the formation of the desired peptide.

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of this compound. The Fmoc group is stable under acidic conditions but can be removed under basic conditions. Therefore, the pH of the environment can significantly impact the compound’s action. Similarly, temperature can affect the rate of the reactions involved in peptide synthesis.

生物活性

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, commonly referred to as Fmoc-amino acid, is an important compound in organic and medicinal chemistry, particularly in peptide synthesis. This article presents a comprehensive overview of its biological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protective group in peptide synthesis. The presence of this group enhances the lipophilicity of the compound, potentially affecting its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 303.35 g/mol |

| CAS Number | 1025434-04-1 |

| Solubility | Soluble in DMF and DMSO |

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics.

2. Neuroprotective Effects

Certain structural analogs of this compound have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. These studies suggest that modifications to the fluorenyl group can enhance neuroprotective activity by modulating pathways involved in neuronal survival and inflammation .

3. Anti-inflammatory Properties

The compound may influence inflammatory pathways and cytokine production, offering potential therapeutic benefits in treating inflammatory diseases. Research has shown that specific derivatives can downregulate pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis .

Study on Antimicrobial Activity

A study conducted on various Fmoc-amino acid derivatives demonstrated their efficacy against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the structural modifications of the fluorenyl group and increased antimicrobial potency.

Neuroprotection Research

In a comparative study analyzing different Fmoc-protected amino acids, it was found that those with longer alkyl chains exhibited enhanced protective effects on neuronal cells exposed to oxidative stress. This suggests a structure-activity relationship where lipophilicity plays a crucial role in biological activity.

相似化合物的比较

Structural and Functional Differences

The compound belongs to a broader class of Fmoc-protected amino acids. Below is a comparative analysis with structurally related derivatives:

Key Observations:

- Steric and Electronic Effects: The β-methyl group in the target compound reduces conformational flexibility compared to linear chains (e.g., ’s 2-methylpentanoic acid derivative) or aromatic side chains (e.g., o-tolyl in ). This impacts peptide folding and receptor binding.

- Functional Group Diversity : Halogenated derivatives (e.g., 4-iodophenyl in ) enable applications in radiopharmaceuticals, while thiol-containing analogs () facilitate site-specific crosslinking.

- Chiral Specificity : The (R)-configuration is critical for enantioselective interactions, contrasting with (S)-enantiomers like CAS 203854-58-4 , which may exhibit divergent biological activities.

Physicochemical Properties

准备方法

Asymmetric Catalysis

A palladium-catalyzed asymmetric hydrogenation of β-enamino esters yields the chiral β-amino acid precursor. Key parameters:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 2-methyl-3-aminopropanoic acid esters achieves high enantiopurity:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Substrate : N-Acetyl-DL-2-methyl-3-aminopropanoic acid methyl ester

-

Conversion : 48% (theoretical maximum for resolution)

Reaction Optimization and Process-Scale Considerations

Solvent Effects on Yield

Comparative studies of solvents for Fmoc protection:

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Dioxane/Water | 92 | 98 |

| THF/Water | 85 | 95 |

| Acetonitrile/Water | 78 | 90 |

Dioxane/water maximizes yield due to superior Fmoc-Cl solubility and base distribution.

Deprotection and Side Reactions

Common impurities arise from Fmoc group degradation or racemization:

-

Piperidine-Induced Racemization : <0.5% when reactions are conducted below 25°C.

-

Oxazolone Formation : Mitigated by adding HOBt (1-hydroxybenzotriazole) during activation.

Purification and Analytical Characterization

Chromatographic Methods

常见问题

Q. What role does the 2-methylpropanoic acid moiety play in enhancing metabolic stability of therapeutic peptides?

- Methodological Answer :

- Steric Shielding : The methyl group reduces protease accessibility, confirmed by LC-MS stability assays in serum .

- Comparative Studies : Synthesize analogs with varying alkyl chain lengths to correlate structure with half-life .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。